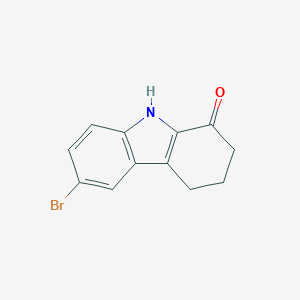

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

Properties

IUPAC Name |

6-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMYPCOHBHVFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59514-18-0 | |

| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Carbazole derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The tetrahydrocarbazole scaffold, in particular, is a privileged structure in medicinal chemistry. The targeted compound, this compound, serves as a versatile building block, with the bromine atom providing a handle for further functionalization through various cross-coupling reactions, and the ketone functionality allowing for diverse chemical modifications.

Core Synthetic Pathway: Fischer Indole Synthesis

The most established and widely utilized method for the synthesis of this compound is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a-sigmatropic rearrangement to form the indole ring system.

For the synthesis of the target molecule, the key starting materials are (4-bromophenyl)hydrazine and cyclohexane-1,3-dione. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes cyclization under acidic conditions to yield the final tetrahydrocarbazol-1-one product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on established Fischer indole synthesis procedures.

Materials and Reagents

-

(4-Bromophenyl)hydrazine hydrochloride

-

Cyclohexane-1,3-dione

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (Saturated Aqueous Solution)

-

Ethyl Acetate

-

Brine (Saturated Aqueous Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Hexane (for column chromatography)

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and cyclohexane-1,3-dione (1.05 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound is typically a solid that can be purified by column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities, but a starting point of 10% ethyl acetate in hexane, gradually increasing to 30-40%, is often effective.

-

Fraction Collection: Collect the fractions containing the desired product as indicated by TLC analysis.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| (4-Bromophenyl)hydrazine hydrochloride | C₆H₈BrClN₂ | 223.50 | Off-white to pale yellow crystalline powder |

| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | White to pale yellow crystalline solid |

Table 2: Properties and Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molar Mass | 264.12 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | Not consistently reported, dependent on purity |

| Typical Yield | 60-80% (highly dependent on reaction scale and purification) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.1 (br s, 1H, NH), 7.6 (d, 1H), 7.3 (dd, 1H), 7.2 (d, 1H), 2.8 (t, 2H), 2.5 (t, 2H), 2.1 (m, 2H). (Note: Exact chemical shifts may vary slightly). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 194.5, 138.0, 135.5, 126.0, 124.0, 122.5, 115.0, 112.5, 38.0, 25.0, 23.0, 21.5. (Note: Exact chemical shifts may vary slightly). |

| Mass Spectrum (m/z) | [M]+ at 263/265 (due to bromine isotopes) |

Conclusion

The Fischer indole synthesis provides a reliable and efficient method for the preparation of this compound. The protocol outlined in this guide, when coupled with careful experimental technique and purification, can yield the desired product in good purity and yield. This versatile intermediate opens up numerous possibilities for the synthesis of novel carbazole derivatives with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best results.

An In-depth Technical Guide on the Formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of interest in medicinal chemistry. The document details the core synthetic mechanism, provides relevant experimental protocols, and presents key quantitative data.

Core Synthesis Mechanism: The Fischer Indole Synthesis

The formation of this compound is primarily achieved through the Fischer indole synthesis.[1][2][3] This well-established reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][2] In this specific case, the arylhydrazone is formed from the condensation of 4-bromophenylhydrazine and a cyclohexane-1,2-dione derivative.

The reaction mechanism can be summarized in the following key steps:

-

Formation of the Phenylhydrazone: 4-Bromophenylhydrazine reacts with a cyclohexane-1,2-dione derivative (such as 2-hydroxycyclohexanone) to form the corresponding 4-bromophenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.[1]

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[1]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic carbazole ring system.[1]

The overall logical workflow for the synthesis is depicted below:

References

In-Depth Technical Guide: Chemical Properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a halogenated derivative of the tetrahydrocarbazole scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by carbazole alkaloids and their synthetic analogs, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document consolidates available data on the compound's molecular structure, physicochemical characteristics, and spectral properties. Furthermore, it outlines a detailed experimental protocol for its synthesis via the Fischer indole synthesis, a cornerstone reaction in the preparation of such heterocyclic systems. While specific signaling pathways for this particular molecule are not yet fully elucidated, this guide discusses the potential mechanisms of action based on related carbazole derivatives, providing a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a tetrahydrocarbazole moiety, which is a partially hydrogenated derivative of carbazole, featuring a bromine atom at the 6-position and a ketone group at the 1-position of the cyclohexanone ring.

Molecular and Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data is crucial for its identification, purification, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO | [5] |

| Molecular Weight | 264.12 g/mol | [5][6] |

| CAS Number | 59514-18-0 | [5][6] |

| Melting Point | 230 °C (recrystallized from ethanol) | [6] |

| Density | 1.636 g/cm³ | [6] |

| XLogP3 | 3.2 | [5] |

| Polar Surface Area (PSA) | 32.9 Ų | [5][6] |

| Refractive Index | 1.711 | [6] |

| Flash Point | 218.4 °C | [6] |

Spectral Data

1.2.1. Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would therefore appear at m/z values corresponding to [M]⁺ and [M+2]⁺.

| Ion | Predicted m/z |

| [M]⁺ | 262.9950 |

| [M+H]⁺ | 264.00185 |

| [M+Na]⁺ | 285.98379 |

| [M-H]⁻ | 261.98729 |

Data sourced from computed predictions.[7]

Key fragmentation patterns in the GC-MS analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, show significant peaks that can be extrapolated to its bromo-derivative. For the bromo-derivative, major fragments would be expected at m/z values of 263/265 and 207, among others.[5]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not published, the expected chemical shifts can be inferred from the known spectra of related tetrahydrocarbazole derivatives. The ¹H NMR spectrum would show signals corresponding to the aromatic protons, the N-H proton of the indole ring, and the aliphatic protons of the cyclohexanone ring. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the C-Br carbon being significantly influenced by the halogen), and the aliphatic carbons.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (indole) | ~3400 |

| C=O stretch (ketone) | ~1670-1690 |

| C-N stretch | ~1300-1350 |

| C-Br stretch | ~500-600 |

Data inferred from the IR spectrum of the parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, and general IR correlation tables.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indole and carbazole derivatives.[8][9] The synthesis of this compound typically proceeds through the acid-catalyzed reaction of p-bromophenylhydrazine with 1,2-cyclohexanedione or a related precursor. The following is a representative protocol based on established methods for similar compounds.

Materials:

-

p-Bromophenylhydrazine hydrochloride

-

1,2-Cyclohexanedione

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Hydrazone:

-

In a round-bottom flask, dissolve p-bromophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.

-

Add sodium acetate (1.1 equivalents) to the solution and stir until dissolved.

-

To this solution, add a solution of 1,2-cyclohexanedione (1 equivalent) in ethanol dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The formation of the hydrazone precipitate can be monitored by Thin Layer Chromatography (TLC).

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization to form the Tetrahydrocarbazol-1-one:

-

Suspend the dried hydrazone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 4-6 hours. The progress of the cyclization should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

The product can be further purified by recrystallization from ethanol.

-

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the current literature, the broader class of carbazole and tetrahydrocarbazole derivatives is well-documented for a range of pharmacological effects, particularly as anticancer agents.[10][11] These compounds are known to exert their cytotoxic effects through various mechanisms.

A plausible signaling pathway that could be modulated by this compound, based on the activity of structurally related compounds, is the induction of apoptosis through the intrinsic pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and caspases.

It is important to note that this represents a hypothesized pathway, and further experimental validation is required to confirm the precise mechanism of action for this compound.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in drug discovery. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and discussed its potential biological relevance. The information presented herein serves as a foundational resource for researchers and scientists working with this and related carbazole derivatives, facilitating further investigation into their therapeutic potential. Future studies should focus on obtaining detailed experimental spectroscopic data and elucidating the specific biological targets and signaling pathways of this compound.

References

- 1. Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [ijnc.ir]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H10BrNO | CID 708529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C12H10BrNO) [pubchemlite.lcsb.uni.lu]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the carbazole derivative, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. This document compiles available data to facilitate its use in research and development.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Based on the analysis of related carbazole structures, the following table summarizes the expected chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| NH | 8.0 - 9.0 (br s) | - |

| Aromatic CH | 7.0 - 7.8 (m) | 110 - 140 |

| C-Br (Aromatic) | - | ~115 |

| C=O | - | 190 - 200 |

| Aliphatic CH₂ | 2.0 - 3.0 (m) | 20 - 40 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies expected for this compound are presented below.

Table 2: Predicted Infrared Absorption Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 263/265 | Molecular ion peak with bromine isotopic pattern. |

| [M-Br]⁺ | 184 | Loss of the bromine atom. |

| [M-CO]⁺ | 235/237 | Loss of the carbonyl group. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published as a standalone procedure. However, its use as a starting material in other syntheses provides insight into its preparation.[2] The most common route to tetrahydrocarbazoles is through the Fischer indole synthesis.

General Synthetic Approach: Fischer Indole Synthesis

The synthesis of this compound can be achieved via the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a cyclic ketone.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound involves a series of spectroscopic analyses to confirm its structure and purity.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

Spectroscopic Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

Disclaimer: As of December 2025, specific, publicly available experimental ¹H and ¹³C NMR data for 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one could not be located in the searched scientific literature and databases. This guide, therefore, presents a detailed projection of the expected NMR data based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally related compounds. It also provides a comprehensive experimental protocol for acquiring such data. This document is intended to serve as a robust resource for researchers, scientists, and drug development professionals working with this or similar molecular scaffolds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of similar carbazole and tetralone structures. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 2.10 - 2.30 | m | - | 2H |

| H-3 | 2.55 - 2.75 | t | ~6-7 | 2H |

| H-4 | 2.90 - 3.10 | t | ~6-7 | 2H |

| H-5 | 7.90 - 8.10 | d | ~1.5-2.0 | 1H |

| H-7 | 7.35 - 7.50 | dd | ~8.5-9.0, ~1.5-2.0 | 1H |

| H-8 | 7.25 - 7.40 | d | ~8.5-9.0 | 1H |

| N-H (9) | 9.00 - 10.00 | br s | - | 1H |

-

m: multiplet, t: triplet, d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 195.0 - 198.0 |

| C-2 | 25.0 - 28.0 |

| C-3 | 38.0 - 42.0 |

| C-4 | 22.0 - 25.0 |

| C-4a | 120.0 - 123.0 |

| C-4b | 135.0 - 138.0 |

| C-5 | 125.0 - 128.0 |

| C-5a | 115.0 - 118.0 |

| C-6 | 112.0 - 115.0 |

| C-7 | 123.0 - 126.0 |

| C-8 | 112.0 - 115.0 |

| C-8a | 130.0 - 133.0 |

| C-9a | 140.0 - 143.0 |

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is provided below. These are generalized protocols that may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for observing exchangeable protons like N-H protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve sensitivity.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the peak areas to determine the relative number of protons corresponding to each signal.

-

Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts to identify the electronic environment of the nuclei. Examine the splitting patterns (multiplicities) and measure the coupling constants to determine the connectivity of the atoms.

-

Structural Elucidation: Combine all the NMR data to confirm the structure of this compound. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a generalized workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Generalized experimental workflow for NMR analysis.

The Diverse Biological Activities of Carbazole Derivatives: A Technical Guide for Drug Discovery

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of carbazole derivatives. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.

Anticancer Activity

Carbazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.[1][2][3]

Quantitative Data: In Vitro Anticancer Activity of Carbazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various carbazole derivatives against a range of human cancer cell lines. This data provides a comparative view of their cytotoxic potential.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 3 | Calu1 (Lung Carcinoma) | - | 0.0025 | [3] |

| SL-3-19 | HepG2 (Liver Cancer) | - | 0.012 | [3] |

| SL-3-19 | MCF-7 (Breast Cancer) | - | 0.014 | [3] |

| Compound 26 | HeLa (Cervical Cancer) | - | 0.37 | [3] |

| Compound 2 | HCT116 (Colon Cancer) | Crystal Violet | 0.34 | [4] |

| 36a | HCT-116 (Colon Cancer) | MTT | 0.48 | [5] |

| 27a | Multiple Cell Lines | MTT | < 1 | [5] |

| Compound 1 | HCT116 (Colon Cancer) | Crystal Violet | 22.4 | [4] |

| 3d | MCF-7 (Breast Cancer) | Sulforhodamine B | 43.4 | [6] |

| 4d | MCF-7 (Breast Cancer) | Sulforhodamine B | 39.0 | [6] |

| 3d | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.9 | [6] |

| 4d | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.1 | [6] |

| 3a | A549 (Lung Carcinoma) | - | 5.988 | [6] |

| 30 | A549 (Lung Cancer) | - | 13.6 | [7] |

| 30 | LLC (Lung Cancer) | - | 16.4 | [7] |

Key Mechanisms of Anticancer Action

Topoisomerase II Inhibition: Certain carbazole derivatives function as topoisomerase II inhibitors.[8] Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and recombination. By inhibiting topoisomerase II, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[8]

Caption: Inhibition of Topoisomerase II by carbazole derivatives.

JAK/STAT Signaling Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is often implicated in cancer.[7] Some carbazole derivatives have been shown to inhibit the JAK/STAT pathway, thereby suppressing tumor growth.[7]

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

Materials:

-

96-well plates

-

Carbazole derivative stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[11][12]

-

Compound Treatment: Treat the cells with various concentrations of the carbazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[13]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[13]

Antimicrobial Activity

Carbazole derivatives have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Quantitative Data: In Vitro Antimicrobial Activity of Carbazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 8f | MRSA CCARM 3167 | 0.5 - 2 | [17] |

| 9d | MRSA CCARM 3167 | 0.5 - 2 | [17] |

| 15 | S. aureus | 1.1 | [18] |

| 15 | B. subtilis | 1.2 | [18] |

| 30f | MRSA (N315) | 4 | [16] |

| 32b | P. aeruginosa | 9.37 | [16] |

| 19j | Various strains | 0.9 - 15.6 | [16] |

| 19r | Various strains | 0.9 - 15.6 | [16] |

| 2, 3, 4, 5, 7, 8, 9, 10 | S. aureus | 32 | [1] |

| 2, 3, 4, 5, 7, 8, 9, 10 | S. epidermidis | 32 | [1] |

| 1, 6 | Gram-positive strains | 64 | [1] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[19][20][21]

Materials:

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Microbial inoculum

-

Sterile cork borer or pipette tips

-

Carbazole derivative solution

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

Procedure:

-

Inoculation: Uniformly spread a standardized microbial inoculum over the surface of the agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[21]

-

Compound Addition: Add a defined volume (20-100 µL) of the carbazole derivative solution, positive control, and negative control into separate wells.[21]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Caption: Workflow for the agar well diffusion assay.

Anti-inflammatory Activity

Several carbazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.[23][24][25]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Carbazole derivative

-

Positive control (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: Administer the carbazole derivative or positive control to the animals (e.g., orally or intraperitoneally).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.[23] The contralateral paw can be injected with saline as a control.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[23]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Neuroprotective Activity

Carbazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[26] Their mechanisms of action often involve antioxidant effects and the inhibition of enzymes like acetylcholinesterase (AChE).[26][27]

Key Mechanisms of Neuroprotective Action

Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. Several carbazole derivatives have been identified as AChE inhibitors.[27][28]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[26][29][30]

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Neurotoxic agent (e.g., amyloid-β peptide, hydrogen peroxide)

-

Carbazole derivative

-

MTT assay reagents (as described previously)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more neuron-like phenotype.

-

Pre-treatment: Pre-treat the cells with various concentrations of the carbazole derivative for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death.

-

Co-incubation: Co-incubate the cells with the carbazole derivative and the neurotoxic agent for a defined period (e.g., 24-48 hours).

-

Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Determine the protective effect of the carbazole derivative by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity.[31]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Carbazole derivative

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme.

-

Inhibitor Addition: Add different concentrations of the carbazole derivative to the wells and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product kinetically at 412 nm.

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the carbazole derivative.

Conclusion

The carbazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities. This guide has provided a technical overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds. The presented quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective carbazole-based therapeutics for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. atcc.org [atcc.org]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. inotiv.com [inotiv.com]

- 26. Neuroprotective Effect of SLM, a Novel Carbazole-Based Fluorophore, on SH-SY5Y Cell Model and 3xTg-AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ijper.org [ijper.org]

- 30. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

- 31. Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Tetrahydrocarbazoles: A Comprehensive Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole nucleus, a privileged scaffold in medicinal chemistry, has been a subject of intense scientific scrutiny for over a century. Its discovery paved the way for the development of a vast array of synthetic methodologies, leading to a diverse library of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological activities of tetrahydrocarbazole compounds. We delve into the classical synthetic routes pioneered by Drechsel, Borsche, and Fischer, and explore the evolution of modern, more efficient methodologies including metal-catalyzed, organocatalyzed, and microwave-assisted reactions. Detailed experimental protocols for key syntheses are provided, and quantitative data on reaction yields and biological activities are summarized in structured tables for comparative analysis. Furthermore, this guide illuminates the journey of tetrahydrocarbazoles from laboratory curiosities to clinically significant pharmaceutical agents, highlighting their roles in anticancer, neuroprotective, antimicrobial, and hypoglycemic applications.

A Historical Perspective: The Dawn of Tetrahydrocarbazole Chemistry

The story of tetrahydrocarbazoles begins in the late 19th century with the pioneering work of German chemists. The acid-catalyzed cyclization of cyclohexanone arylhydrazones to form the tetrahydrocarbazole core was first described by Edmund Drechsel in 1888 and later extensively investigated by Walther Borsche in 1908 .[1] This reaction, now known as the Borsche-Drechsel cyclization , laid the foundational groundwork for accessing this important heterocyclic system.

Almost concurrently, the legendary chemist Emil Fischer , in 1883, developed a more general method for indole synthesis, which could be readily adapted for the preparation of tetrahydrocarbazoles.[2] The Fischer indole synthesis , involving the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions, remains one of the most widely used methods for constructing the indole nucleus, including the tetrahydrocarbazole framework, to this day.[2]

These classical methods, born out of the golden age of organic chemistry, provided the initial tools to explore the chemical space of tetrahydrocarbazoles and set the stage for the subsequent discovery of their remarkable biological properties.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of the tetrahydrocarbazole scaffold has evolved significantly since its inception. While the classical methods remain relevant, the demand for greater efficiency, milder reaction conditions, and access to diverse derivatives has driven the development of innovative synthetic strategies.

Classical Syntheses: The Borsche-Drechsel Cyclization and Fischer Indole Synthesis

The Borsche-Drechsel cyclization and the Fischer indole synthesis are the cornerstones of tetrahydrocarbazole synthesis. Both reactions typically involve the acid-catalyzed intramolecular cyclization of a phenylhydrazone intermediate.

Experimental Protocol: Borsche-Drechsel Cyclization of Cyclohexanone Phenylhydrazone

-

Reactants: Phenylhydrazine (1.0 eq), Cyclohexanone (1.0-1.2 eq)

-

Catalyst/Solvent: Glacial Acetic Acid

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine hydrochloride and glacial acetic acid.

-

Heat the mixture to reflux with stirring.

-

Add cyclohexanone dropwise to the refluxing solution over a period of 30 minutes.

-

Continue to heat the reaction mixture at reflux for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and pour it into ice-water.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration and purify by recrystallization from methanol or ethanol.

-

-

Expected Yield: 85-91%[3]

-

Melting Point: 116-118 °C[4]

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

-

Reactants: Phenylhydrazine (1 mole), Cyclohexanone (1 mole)

-

Catalyst/Solvent: Glacial Acetic Acid (6 moles)

-

Procedure:

-

A mixture of cyclohexanone and glacial acetic acid is heated to reflux in a three-necked flask with stirring.

-

Phenylhydrazine is added dropwise over 1 hour.

-

The mixture is refluxed for an additional hour.

-

The reaction mixture is poured into a beaker and stirred while it solidifies.

-

The crude product is collected by filtration, washed with water and 75% ethanol, and then recrystallized from methanol.

-

-

Expected Yield: 76-85%[3]

-

Melting Point: 115-116 °C[3]

Table 1: Comparison of Classical Synthetic Methods for 1,2,3,4-Tetrahydrocarbazole

| Method | Key Reagents | Catalyst/Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 2-4 h | 85-91 | 116-118 |

| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 1 h | 76-85 | 115-116 |

Logical Relationship: The Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

Modern Synthetic Approaches

The quest for more sustainable and versatile synthetic routes has led to the development of several modern methods for tetrahydrocarbazole synthesis. These include metal-catalyzed cross-coupling reactions, organocatalytic asymmetric syntheses, and microwave-assisted protocols.

2.2.1. Metal-Catalyzed Synthesis

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of the tetrahydrocarbazole core. One notable example is the palladium-catalyzed annulation between o-iodoanilines and ketones.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

-

Reactants: o-Iodoaniline (20 mmol), Cyclohexanone (60 mmol), 1,4-Diazabicyclo[2.2.2]octane (DABCO) (60 mmol)

-

Catalyst: Palladium(II) Acetate (0.1 mmol)

-

Solvent: N,N-Dimethylformamide (DMF) (60 mL)

-

Procedure:

-

A mixture of cyclohexanone, o-iodoaniline, and DABCO in DMF is degassed.

-

Palladium acetate is added, and the mixture is degassed again.

-

The reaction is heated at 105 °C for 3-5 hours.

-

After cooling, the reaction mixture is partitioned between isopropyl acetate and water.

-

The organic layer is washed with brine and concentrated.

-

The residue is purified by silica gel chromatography.

-

-

Yield: 65%[4]

2.2.2. Organocatalyzed Asymmetric Synthesis

The development of organocatalysis has enabled the enantioselective synthesis of chiral tetrahydrocarbazole derivatives. An example is the inverse-electron-demand Diels-Alder reaction of 2,3-indole-dienes with enals catalyzed by a chiral secondary amine.[5]

Experimental Workflow: Organocatalytic Asymmetric Synthesis

Caption: Workflow for organocatalytic synthesis.

2.2.3. Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis, often leading to higher yields in shorter reaction times.

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis

-

Reactants: Phenylhydrazine, Cyclohexanone

-

Catalyst: p-Toluenesulfonic acid (p-TSA)

-

Procedure:

-

A mixture of phenylhydrazine, cyclohexanone, and p-TSA is irradiated in a microwave oven at 600 W for 3 minutes.

-

-

Yield: 91%[6]

Table 2: Overview of Modern Synthetic Methods for Tetrahydrocarbazoles

| Method | Catalyst | Key Features | Typical Yield (%) |

| Palladium-Catalyzed Annulation | Palladium(II) Acetate | Mild conditions, good functional group tolerance | 65-82 |

| Organocatalytic Diels-Alder | Chiral Secondary Amine | Enantioselective synthesis of chiral derivatives | up to 83 |

| Microwave-Assisted Fischer Indole | p-Toluenesulfonic acid | Rapid reaction times, high yields | 91 |

| Clay-Catalyzed Fischer Indole (MW) | K-10 Montmorillonite Clay | Green chemistry approach | 96 |

Biological Activities and Pharmaceutical Applications

The tetrahydrocarbazole scaffold is a common motif in a plethora of biologically active compounds and has been identified as a "privileged structure" in drug discovery.[7][8] Derivatives have shown a wide range of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and hypoglycemic effects.

Anticancer Activity

Numerous tetrahydrocarbazole derivatives have been synthesized and evaluated for their anticancer potential. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Selected Tetrahydrocarbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6g (3-nitro substitution) | MCF-7 (Breast) | 6.67 ± 0.39 | [9] |

| HeLa (Cervical) | 4.49 ± 0.32 | [9] | |

| DU-145 (Prostate) | 10.38 ± 0.42 | [9] | |

| Compound 6h (ortho-methyl substitution) | MCF-7 (Breast) | 7.32 ± 0.62 | [9] |

| HeLa (Cervical) | 6.87 ± 0.33 | [9] | |

| DU-145 (Prostate) | 15.40 ± 0.60 | [9] |

Neuroprotective Activity

The aminopropyl carbazole class of compounds, which includes tetrahydrocarbazole derivatives, has shown significant promise as neuroprotective agents. The P7C3 series of compounds, for instance, has been demonstrated to protect newborn neurons from apoptosis and mature neurons in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][10]

Signaling Pathway: Neuroprotective Action of P7C3 Aminopropyl Carbazoles

Caption: P7C3-mediated neuroprotective pathway.

Antimicrobial Activity

Tetrahydrocarbazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Selected Tetrahydrocarbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 2 | S. aureus (MTCC87) | 48.42 | [11] |

| E. coli (MTCC46) | 168.01 | [11] | |

| Compound 3 | B. cereus (MTCC430) | 12.73 | [11] |

| Compound 1 | S. Typhimurium (MTCC733) | 50.08 | [11] |

| Isomeric fluorinated derivatives | S. aureus | 32 | [12] |

Hypoglycemic Activity

Recent studies have highlighted the potential of tetrahydrocarbazole derivatives as hypoglycemic agents for the treatment of diabetes. Certain derivatives have been shown to increase glucose consumption in cell lines, with a mechanism potentially involving the activation of the AMPK pathway.[8][13]

Tetrahydrocarbazoles in Medicine: Ondansetron and Frovatriptan

The therapeutic importance of the tetrahydrocarbazole scaffold is exemplified by its presence in several marketed drugs.

-

Ondansetron: A potent 5-HT3 receptor antagonist, ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy and radiotherapy.[14] Its synthesis involves the key intermediate 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

-

Frovatriptan: A selective 5-HT1B/1D receptor agonist, frovatriptan is used for the acute treatment of migraine.[15] The synthesis of the active (R)-enantiomer often employs a Fischer indole synthesis followed by chiral resolution or chemoenzymatic methods.[7][15]

Experimental Workflow: Synthesis of Ondansetron

Caption: Synthetic workflow for Ondansetron.

Conclusion

From their initial discovery in the late 19th century to their current status as a cornerstone of medicinal chemistry, tetrahydrocarbazole compounds have demonstrated remarkable versatility and therapeutic potential. The evolution of synthetic methodologies has provided chemists with a powerful toolkit to access a vast chemical space of derivatives. The diverse biological activities exhibited by these compounds, ranging from anticancer and neuroprotective to antimicrobial and hypoglycemic, underscore the enduring importance of the tetrahydrocarbazole scaffold in the ongoing quest for novel and effective therapeutic agents. The successful development of drugs like ondansetron and frovatriptan serves as a testament to the translational potential of research in this area. Future investigations will undoubtedly continue to uncover new synthetic strategies and unlock further therapeutic applications of this remarkable class of heterocyclic compounds.

References

- 1. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation process of optically pure ondansetron and its derivative salts - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of Brominated Carbazoles: A Technical Guide to Key Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of the promising therapeutic applications of brominated carbazoles, a class of heterocyclic organic compounds demonstrating significant potential in various disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core molecular targets, quantitative efficacy data, detailed experimental methodologies, and the intricate signaling pathways involved.

Executive Summary

Brominated carbazoles have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide consolidates the current scientific literature, focusing on key therapeutic areas where these compounds show particular promise: as antibiotic adjuvants, anticancer agents, and potential modulators of neurodegenerative and metabolic diseases. By presenting clear, quantitative data and detailed experimental context, this document aims to accelerate further research and development of this important class of molecules.

Therapeutic Applications and Molecular Targets

Brominated carbazoles exert their therapeutic effects by interacting with a variety of molecular targets. The following sections detail these interactions, supported by quantitative data on their efficacy.

Antibiotic Adjuvant Therapy

A significant area of investigation for brominated carbazoles is their role as antibiotic adjuvants, particularly in combating Methicillin-Resistant Staphylococcus aureus (MRSA). These compounds potentiate the activity of β-lactam antibiotics by targeting bacterial signaling pathways that confer resistance.

Key Target: Serine/Threonine Kinase 1 (Stk1)

Brominated carbazoles have been shown to inhibit Stk1, a key enzyme in MRSA that plays a role in cell wall metabolism and resistance to β-lactam antibiotics.[1] By inhibiting Stk1, these compounds downregulate the transcription of genes within the bla and mec operons, which are responsible for β-lactam resistance.[1][2] This leads to a significant reduction in the minimum inhibitory concentration (MIC) of antibiotics like oxacillin.

Data Presentation: Potentiation of Antibiotic Activity

The following table summarizes the efficacy of various brominated carbazoles in reducing the MIC of oxacillin against different MRSA strains. The data highlights the fold reduction in MIC in the presence of the carbazole compound.

| Compound ID | Structure | MRSA Strain | Oxacillin MIC (µg/mL) | Oxacillin MIC with Carbazole (µg/mL) | Fold Reduction in MIC | Reference |

| 2 | 1-Bromocarbazole | 43300 | 32 | 4 | 8 | [2] |

| 8 | 4-Bromocarbazole | 43300 | 32 | 4-8 | 4-8 | [1][2] |

| 10 | 3,6-Dibromocarbazole | 43300 | 32 | 8 | 4 | [2] |

| 12 | 1,8-Dibromocarbazole | 43300 | 32 | 8 | 4 | [2] |

| 2 | 1-Bromocarbazole | USA100 | >1024 | 2 | 512 | [2] |

| 8 | 4-Bromocarbazole | USA100 | >1024 | 64 | 16 | [2] |

| 10 | 3,6-Dibromocarbazole | USA100 | >1024 | 256 | 4 | [2] |

| 12 | 1,8-Dibromocarbazole | USA100 | >1024 | 256 | 4 | [2] |

| 2 | 1-Bromocarbazole | USA300 | 32 | 8 | 4 | [2] |

| 8 | 4-Bromocarbazole | USA300 | 32 | 8 | 4 | [2] |

| 10 | 3,6-Dibromocarbazole | USA300 | 32 | 8 | 4 | [2] |

Anticancer Therapy

Carbazole derivatives have long been investigated for their anticancer properties.[3][4] Bromination of the carbazole scaffold has led to the development of potent inhibitors of key proteins involved in cell division and motility.

Key Targets: Kinesin Spindle Protein (KSP) and Dynamin I

Certain brominated carbazoles function as inhibitors of the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[5][6] Inhibition of KSP leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[5][6]

Additionally, brominated carbazoles, such as the well-studied compound Wiskostatin (a dibrominated carbazole), have been identified as inhibitors of Dynamin I GTPase activity. Dynamin I is crucial for endocytosis and vesicle trafficking, processes that are often dysregulated in cancer.[7][8]

Data Presentation: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of a bis-carbazole derivative against breast cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Bis-carbazole derivative 1 | MCF-7 (ER+) | 1.3 ± 0.2 | [9] |

| Bis-carbazole derivative 1 | MDA-MB-231 (Triple-Negative) | 1.9 ± 0.1 | [9] |

| Ellipticine (Reference) | MCF-7 (ER+) | 1.3 ± 0.2 | [9] |

| Ellipticine (Reference) | MDA-MB-231 (Triple-Negative) | 1.9 ± 0.1 | [9] |

A study on 5,8-dimethyl-9H-carbazole derivatives, including a brominated analog, reported the following IC50 values against breast cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 (Brominated) | MDA-MB-231 | 43.45 ± 1.21 | [10] |

| Compound 3 (Hydroxylated) | MDA-MB-231 | 1.44 ± 0.97 | [10] |

| Compound 4 (Boronated) | MDA-MB-231 | 0.73 ± 0.74 | [10] |

Neurodegenerative Diseases

Carbazole-based compounds are being explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Their mechanism of action often involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease. While specific data for brominated carbazoles is emerging, related brominated compounds have shown promise.

Key Target: Amyloid-Beta (Aβ) Aggregation

Bromophenols isolated from red algae have demonstrated inhibitory activity against Aβ aggregation and key enzymes implicated in Alzheimer's disease pathology, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[11]

Data Presentation: Inhibition of Alzheimer's-Related Enzymes by Bromophenols

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | AChE | 7.31 ± 0.25 | [11] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | AChE | 9.61 ± 0.35 | [11] |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | AChE | 2.66 ± 0.24 | [11] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | BACE1 | > 50 | [11] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | BACE1 | 5.10 ± 0.11 | [11] |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | BACE1 | 2.33 ± 0.13 | [11] |

Diabetes

Carbazole derivatives have shown potential in the management of diabetes through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes.

Key Target: α-Glucosidase

Inhibition of α-glucosidase is a therapeutic strategy to control postprandial hyperglycemia in type 2 diabetes. While direct studies on brominated carbazoles are limited, halogenated quinazoline derivatives, which share some structural similarities, have demonstrated potent α-glucosidase inhibitory activity.[12]

Data Presentation: α-Glucosidase Inhibition by Halogenated Quinazoline 3-Oxides

| Compound | Structure | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

| 3a | 6-bromo-2-phenyl | 1.08 ± 0.02 | 5.33 ± 0.01 | [12] |

| 3i | 6-bromo-8-iodo-2-phenyl | 1.01 ± 0.05 | 1.18 ± 0.06 | [12] |

| Acarbose (Reference) | - | 4.40 ± 0.04 | 2.92 ± 0.02 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: Prepare an overnight culture of the test microorganism (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare a two-fold serial dilution of the test compound (brominated carbazole) and the antibiotic in a 96-well microtiter plate. A row with the antibiotic alone and a row with the carbazole alone should be included as controls.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible turbidity.[13]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated carbazole for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.[9][14]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory activity of a compound against AChE.

Protocol:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the brominated carbazole for a defined period.

-

Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[15][16]

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.

Protocol:

-

Reagent Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: Pre-incubate the enzyme with different concentrations of the brominated carbazole in a 96-well plate.

-

Reaction Initiation: Add the substrate (pNPG) to start the reaction and incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[17][18]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by brominated carbazoles is crucial for elucidating their mechanism of action and for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways for the identified therapeutic targets.

Stk1 Signaling in MRSA and its Inhibition

Kinesin Spindle Protein (KSP) in Mitosis and its Inhibition

Dynamin-Mediated Endocytosis and its Inhibition

N-WASP Regulation of Actin Polymerization

Conclusion and Future Directions

Brominated carbazoles represent a highly promising class of compounds with diverse therapeutic potential. Their ability to act as antibiotic adjuvants, potent anticancer agents, and their emerging roles in neurodegenerative and metabolic diseases warrant further intensive investigation. The data and protocols compiled in this guide are intended to serve as a valuable resource for the scientific community to build upon. Future research should focus on elucidating the structure-activity relationships of brominated carbazoles to optimize their potency and selectivity for specific targets. Furthermore, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising therapeutic candidates.

References

- 1. Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dissecting dynamin’s role in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitors that Increase the Sensitivity of Methicillin Resistant Staphylococcus aureus to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stp1 Loss of Function Promotes β-Lactam Resistance in Staphylococcus aureus That Is Independent of Classical Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamin-Independent Mechanisms of Endocytosis and Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Targeting Alzheimer’s Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligands for the benzodiazepine binding site--a survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in organic solvents. The document addresses the notable absence of quantitative solubility data in publicly accessible literature and offers a robust, generalized experimental protocol for its determination. Furthermore, it explores the potential biological signaling pathways influenced by the broader class of carbazole derivatives, offering context for the compound's potential applications in drug discovery and development.

Quantitative Solubility Data: A Gap in the Literature

A thorough review of scientific databases, chemical supplier information, and peer-reviewed literature reveals a significant lack of specific quantitative data on the solubility of this compound in various organic solvents. While qualitative inferences can be drawn from synthesis and purification procedures, precise solubility values (e.g., in g/L or mol/L) remain undetermined.

One study on a structurally related compound, 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, notes its recrystallization from a solvent mixture of ethyl acetate and acetone, suggesting at least moderate solubility in these solvents at elevated temperatures.[1] Another source indicates that the melting point of this compound was determined in ethanol, implying some degree of solubility in this solvent.[2]

The absence of comprehensive solubility data underscores the need for experimental determination to support formulation development, chemical synthesis optimization, and other research applications.

Table 1: Summary of Available Qualitative Solubility Information

| Solvent(s) | Observation | Inference | Source |

| Ethyl Acetate / Acetone | Recrystallization of a related compound | Soluble, particularly at elevated temperatures | [1] |

| Ethanol | Used for melting point determination | Soluble to some extent | [2] |

Experimental Protocol: Determining the Solubility of a Solid Organic Compound

To address the gap in quantitative data, the following is a detailed, generalized experimental protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid organic compound in an organic solvent.[3][4]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Materials and Equipment

-

Compound: this compound (or other solid organic compound)

-

Solvents: High-purity organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of the solid compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-